5-Methyl-2-(phenylsulfonyl)thiazole
Description
Properties
Molecular Formula |
C10H9NO2S2 |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NO2S2/c1-8-7-11-10(14-8)15(12,13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
UCBGUIWPKXDZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Methyl-2-(phenylsulfonyl)thiazole typically involves two key steps:
- Formation of the thiazole core with a methyl substituent at the 5-position.
- Introduction of the phenylsulfonyl group at the 2-position via oxidation of the corresponding sulfide or direct sulfonylation.
Synthesis of 5-Methylthiazole Precursors
One common approach to prepare the 5-methylthiazole core involves the condensation of thioamides with α-haloketones or α-diketones. For example, reaction of a suitable thioamide with 3-tosyloxypentane-2,4-dione in ethanol under reflux or microwave irradiation yields 5-acetylthiazole intermediates, which can be further functionalized.
A representative reaction scheme is:
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Methoxybenzothioamide + 3-tosyloxypentane-2,4-dione | Ethanol, reflux at 80 °C, 4 h | 90 | Formation of 5-acetylthiazole intermediate |
Introduction of Phenylsulfonyl Group
The phenylsulfonyl substituent is commonly introduced by oxidation of the corresponding phenylthio-substituted thiazole or by direct sulfonylation of the thiazole ring. A practical and efficient method involves the following steps:
- Synthesis of 2-(methylthio)thiazole or 2-(phenylthio)thiazole derivative via nucleophilic substitution of the thiazole core.
- Oxidation of the sulfide to the sulfone using oxidants such as hydrogen peroxide in the presence of catalysts like sodium tungstate.
An example from literature describes:
This oxidation method is mild and provides good yields of sulfone products, including phenylsulfonyl-substituted thiazoles.
One-Pot Microwave-Assisted Synthesis (Alternative Approach)
A modern and efficient approach involves a one-pot synthesis under microwave irradiation:
- React thioamide with 3-tosyloxypentane-2,4-dione in ethanol under microwave irradiation at 80 °C for 10 minutes.
- Add phenylhydrazine and continue microwave irradiation for another 10 minutes.
- Add polyphosphoric acid and irradiate for 15 minutes to yield the substituted thiazole.
This method yields 5-substituted thiazoles with good efficiency (up to 65%) and reduces reaction time significantly.
Mechanistic Insights
The formation of 5-methylthiazole derivatives involves nucleophilic displacement of the tosyloxy group by the thioamide, followed by cyclization with loss of water to form the thiazole ring. Subsequent sulfonylation or oxidation introduces the phenylsulfonyl group at the 2-position.
Summary of Preparation Methods in Tabular Form
Research Results and Observations
- Oxidation of sulfides to sulfones using sodium tungstate and hydrogen peroxide is efficient and selective, yielding phenylsulfonyl derivatives in high purity.
- Microwave-assisted one-pot synthesis reduces reaction times from hours to minutes while maintaining good yields, offering a greener and more practical approach.
- Substituent effects on arylhydrazines in one-pot synthesis show little effect on yields, indicating robustness of the method.
- The described methods allow for the preparation of diverse 5-substituted thiazoles, enabling further functionalization and biological evaluation.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(phenylsulfonyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methyl-2-(phenylsulfonyl)thiazole is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, particularly focusing on its therapeutic properties, synthesis, and case studies that highlight its efficacy.
Anticancer Activity
Research has indicated that thiazole derivatives, including 5-methyl-2-(phenylsulfonyl)thiazole, exhibit promising anticancer properties. For instance, a study demonstrated that thiazole analogs could inhibit the growth of specific human cancer cell lines, showcasing their potential as anticancer agents . The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their cytotoxicity and selectivity towards cancer cells.
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for anti-inflammatory and analgesic activities. A series of thiazole derivatives were synthesized and tested for these properties, revealing that certain substitutions on the thiazole ring could lead to significant anti-inflammatory effects . This positions 5-methyl-2-(phenylsulfonyl)thiazole as a candidate for developing new anti-inflammatory medications.
Diabetes Management
Thiazoles have been implicated in the management of diabetes and related metabolic disorders. Specifically, compounds similar to 5-methyl-2-(phenylsulfonyl)thiazole have been studied for their ability to inhibit fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. This inhibition can potentially aid in controlling blood sugar levels in diabetic patients .
Antimicrobial Properties
Thiazole derivatives have also shown antimicrobial activity against various pathogens. The presence of the thiazole ring enhances the compound's ability to interact with microbial targets, making it a subject of interest for developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a study evaluating various thiazole derivatives against breast and colon cancer cell lines, certain compounds exhibited IC50 values ranging from 10 to 30 μM, indicating moderate to high cytotoxicity . The findings suggest that structural modifications can lead to enhanced anticancer activity.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on synthesizing substituted thiazoles for their analgesic and anti-inflammatory properties. The results demonstrated that specific substitutions significantly increased the compounds' efficacy in reducing inflammation in animal models .
Case Study 3: Diabetes Treatment Potential
Research on FBPase inhibitors highlighted the potential of thiazole derivatives like 5-methyl-2-(phenylsulfonyl)thiazole in managing diabetes-related complications . The study emphasized the importance of further exploring these compounds for their therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, in its role as an insecticide intermediate, it targets the nervous system of insects, leading to paralysis and death .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups : The phenylsulfonyl group in 5-Methyl-2-(phenylsulfonyl)thiazole may enhance stability and modulate enzyme-binding affinity compared to electron-donating groups (e.g., methyl or morpholine) .
- Bioisosterism : Thiadiazole analogs (e.g., 1,3,4-thiadiazole) replace the thiazole's sulfur with an additional nitrogen, altering electronic distribution and pharmacokinetic profiles .
- Solubility: Introducing polar groups (e.g., morpholinomethyl in ) improves aqueous solubility, whereas lipophilic substituents (e.g., trifluoromethyl in ) enhance membrane permeability.
Pharmacological Activity
- Anticancer Potential: Derivatives with carboxamide and trifluoromethyl groups (e.g., 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide) show moderate anticancer activity (up to 48% inhibition in lung cancer cells) . The phenylsulfonyl group in 5-Methyl-2-(phenylsulfonyl)thiazole may similarly target kinases or proteases due to its electrophilic nature.
Physicochemical Properties
- However, this is contingent on balancing with other substituents .
- Synthetic Accessibility : The sulfonyl group can act as a protecting moiety during synthesis, as seen in the deprotection of indolyl-sulfonyl intermediates .
Q & A
Q. Q1: What are the established synthetic routes for 5-methyl-2-(phenylsulfonyl)thiazole, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves cyclization of thioamide precursors or sulfonylation of pre-formed thiazoles. A common approach is the reaction of 2-amino-5-methylthiazole with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions . Optimization includes:
- Temperature control : Lower temperatures reduce sulfonamide byproduct formation.
- Solvent selection : Dichloromethane or THF improves solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Analytical validation via HPLC (>95% purity) is critical .
Advanced Synthesis Challenges
Q. Q2: How can researchers resolve contradictions in reported yields for sulfonylation reactions of thiazole derivatives?
Methodological Answer: Yield discrepancies often arise from differences in sulfonyl chloride reactivity or competing hydrolysis. To address this:
- Stoichiometric adjustments : Use 1.2 equivalents of sulfonyl chloride to account for moisture sensitivity.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
- Real-time monitoring : Use TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or inline FTIR to track sulfonylation progress .
Contradictions in literature (e.g., 40–75% yields) may reflect unoptimized workup steps; extraction with NaHCO3 to remove unreacted sulfonyl chloride improves consistency .
Structural Confirmation and Purity Analysis
Q. Q3: What advanced spectroscopic and chromatographic methods are recommended for confirming the structure of 5-methyl-2-(phenylsulfonyl)thiazole?
Methodological Answer:
- NMR : ¹H NMR should show a singlet at δ 2.5 ppm (C5-methyl) and aromatic protons (δ 7.5–8.0 ppm) from the phenylsulfonyl group. ¹³C NMR confirms the sulfonyl carbon at δ ~125 ppm .
- Mass spectrometry : ESI-MS (positive mode) typically displays [M+H]+ at m/z 255.1. High-resolution MS (HRMS) validates the molecular formula (C10H9NO2S2) .
- X-ray crystallography : For absolute configuration, grow crystals in ethyl acetate and compare with CCDC-deposited structures of analogous thiazoles .
Biological Activity Profiling
Q. Q4: How should researchers design in vitro assays to evaluate the antimicrobial potential of 5-methyl-2-(phenylsulfonyl)thiazole?
Methodological Answer:
- Strain selection : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) bacteria, with amphotericin B as a fungal control .
- MIC determination : Use broth microdilution (CLSI guidelines) with concentrations from 0.5–128 µg/mL. Include DMSO controls (<1% v/v) to avoid solvent toxicity .
- Mechanistic studies : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance pathways .
Advanced Mechanistic and Computational Studies
Q. Q5: What computational strategies are effective for predicting the binding affinity of 5-methyl-2-(phenylsulfonyl)thiazole to bacterial targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of S. aureus dihydrofolate reductase (PDB: 3SRW) or E. coli DNA gyrase (PDB: 1KZN). Focus on sulfonyl-thiazole interactions with catalytic residues .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-enzyme complexes. Analyze RMSD (<2.5 Å) and hydrogen bond occupancy .
- QSAR modeling : Correlate substituent effects (e.g., sulfonyl vs. methyl groups) with MIC values using descriptors like LogP and polar surface area .
Handling Data Contradictions in Structure-Activity Relationships (SAR)
Q. Q6: How can conflicting SAR data for sulfonyl-thiazole derivatives be reconciled?
Methodological Answer: Conflicts often arise from assay variability or unaccounted physicochemical properties. Mitigate by:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing .
- Lipophilicity adjustments : Measure LogP (shake-flask method) to differentiate membrane permeability effects from intrinsic activity .
- Meta-analysis : Use tools like RevMan to aggregate data across studies, identifying outliers (e.g., MIC >256 µg/mL) for re-evaluation .
Derivatization Strategies for Enhanced Bioactivity
Q. Q7: What functionalization approaches improve the pharmacological profile of 5-methyl-2-(phenylsulfonyl)thiazole?
Methodological Answer:
- Electrophilic substitution : Introduce halogens (Cl, F) at the phenyl ring via Friedel-Crafts to enhance target binding. Monitor regioselectivity with LC-MS .
- Heterocycle fusion : Attach triazole or thiadiazole moieties via CuAAC click chemistry to exploit synergistic interactions (e.g., with bacterial topoisomerases) .
- Prodrug design : Synthesize phosphate esters at the thiazole nitrogen to improve aqueous solubility. Validate hydrolysis kinetics in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
